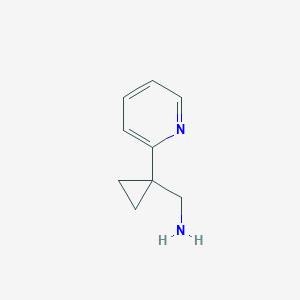

(1-(Pyridin-2-yl)cyclopropyl)methanamine

Übersicht

Beschreibung

(1-(Pyridin-2-yl)cyclopropyl)methanamine (CAS: 535925-68-9), also known as cyclopropyl(pyridin-2-yl)methanamine, is a bicyclic amine featuring a cyclopropane ring fused to a pyridine moiety. This compound is commercially available with a purity of 97% and is utilized in pharmaceutical research, particularly as a building block for bioactive molecules . Its structure combines the rigid cyclopropane ring, which enhances metabolic stability, with the pyridine group that facilitates hydrogen bonding and solubility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyridin-2-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a pyridine derivative followed by amination. One common method includes the reaction of pyridine with cyclopropyl bromide in the presence of a base to form the cyclopropylpyridine intermediate. This intermediate is then subjected to reductive amination using a suitable amine source and a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Copper catalysts, water, mild conditions.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products:

Oxidation: Pyridin-2-yl-methanones.

Reduction: Amine derivatives.

Substitution: Functionalized pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(1-(Pyridin-2-yl)cyclopropyl)methanamine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceutical intermediates.

Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (1-(Pyridin-2-yl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridyl Substitution Position

Variations in the position of the pyridyl substituent significantly influence physicochemical properties and biological interactions:

Key Findings :

- The 2-pyridyl isomer exhibits superior binding affinity in enzyme inhibition studies due to optimal spatial orientation .

- The 3-pyridyl variant shows lower solubility in aqueous media, likely due to reduced hydrogen-bonding capacity .

Fluorinated Derivatives

Fluorination enhances lipophilicity and bioavailability. Notable examples include:

| Compound Name | CAS Number | Molecular Formula | Fluorine Position | Use Case |

|---|---|---|---|---|

| (1-(4-Fluoropyridin-3-yl)cyclopropyl)methanamine | 1393179-55-9 | C9H11FN2 | 4-Fluoro, 3-yl | CNS drug candidates |

Research Insights :

- Fluorine at the 4-position on the pyridine ring increases blood-brain barrier penetration, making this derivative valuable in neuropharmacology .

Methyl-Substituted Pyridyl Derivatives

Methyl groups modulate steric effects and metabolic pathways:

| Compound Name | CAS Number | Substituent | Key Property |

|---|---|---|---|

| Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride | 2061979-36-8 | 3-Methyl, 2-yl | Enhanced solubility (dihydrochloride salt) |

Comparison :

Dihydrochloride Salts

Salt forms improve solubility and crystallinity:

| Compound Name | CAS Number | Salt Form | Application |

|---|---|---|---|

| Cyclopropyl(4-methylpyridin-2-yl)methanamine dihydrochloride | 1203308-27-3 | Dihydrochloride | Preclinical studies |

Data :

Heterocyclic Hybrids

Integration with other heterocycles diversifies pharmacological activity:

Synthetic Notes:

- Microwave-assisted coupling (e.g., 200°C for 20 min) is employed to integrate thiadiazole moieties .

Biologische Aktivität

(1-(Pyridin-2-yl)cyclopropyl)methanamine is a chemical compound with significant potential in medicinal chemistry, primarily due to its unique structural features that combine a cyclopropyl group with a pyridine moiety. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂N₂, with a molecular weight of approximately 148.21 g/mol. The compound features a cyclopropyl group attached to a pyridine ring at the 2-position, along with a methanamine functional group. This structural arrangement is believed to contribute to its varied biological activities.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit various enzymes, including cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

- Antiproliferative Effects : The compound has been evaluated for its ability to affect cell proliferation. For instance, it has shown promise against immortalized rat hepatic stellate cells (HSC-T6), indicating potential applications in liver-related therapies.

- Neuropharmacological Effects : Similar compounds have been investigated for their roles in modulating neurotransmitter systems, which may suggest potential applications in treating neurological disorders .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

- Cyclopropanation Reactions : Utilizing vinylpyridine and diazoacetate reagents.

- Amine Functionalization : Incorporating amine groups through reductive amination processes.

These synthetic pathways are essential for producing the compound in sufficient yields for biological evaluation.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

The mechanism through which this compound exerts its biological effects involves interactions with specific biological targets:

- Enzyme Inhibition : The compound targets enzymes such as COX, leading to reduced production of inflammatory mediators.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Table 2: Comparison of Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Cyclopropyl-1-(pyridin-3-yl)methanamine | Variation at the pyridine position | Alters binding affinity and selectivity. |

| 1-Cyclopropylpyridin-3-methanamine | Similar core structure | Different substitution patterns on the pyridine ring. |

| 1-(Naphthalen-2-yl)cyclopropylmethanamine | Incorporates a naphthalene moiety | Potentially enhances aromatic interactions. |

These comparisons illustrate how variations in substituents and ring structures can significantly influence the properties and activities of related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-(Pyridin-2-yl)cyclopropyl)methanamine, and how can purity be optimized?

The synthesis typically involves cyclopropanation of pyridine derivatives followed by amine functionalization. A common approach includes:

- Cyclopropane ring formation : Use transition metal-catalyzed reactions (e.g., rhodium or copper catalysts) to couple pyridine-2-yl groups with cyclopropane precursors .

- Amine introduction : Employ reductive amination or nucleophilic substitution to attach the methanamine group .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical for achieving >95% purity. Monitor purity via NMR (e.g., ¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Structural analysis : Use X-ray crystallography to resolve the cyclopropane-pyridine spatial arrangement. Compare computational models (DFT calculations) with experimental NMR data to validate bond angles and torsional strain .

- Electronic properties : UV-Vis spectroscopy and cyclic voltammetry can assess conjugation effects between the pyridine ring and cyclopropane moiety. The pyridine’s lone pair may influence redox behavior .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use OV/AG/P99 respirators in poorly ventilated areas .

- Emergency measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Contaminated clothing must be removed immediately .

Advanced Research Questions

Q. How can conflicting solubility data for this compound across studies be resolved?

Discrepancies often arise from solvent polarity or impurities. To address this:

- Method standardization : Use logP (octanol-water partition coefficient) measurements under controlled pH (e.g., 7.4 for physiological relevance).

- Impurity profiling : Analyze batches via LC-MS to identify byproducts (e.g., unreacted pyridine derivatives) that may alter solubility .

Q. What strategies optimize catalytic efficiency in reactions involving this compound?

- Ligand design : The cyclopropane’s strain and pyridine’s Lewis basicity make it a potential ligand. Screen transition metals (e.g., Pd, Ni) for cross-coupling reactions.

- Kinetic studies : Use stopped-flow spectroscopy to monitor intermediate formation. Adjust temperature (e.g., 25–80°C) and solvent polarity (e.g., DMF vs. THF) to stabilize transition states .

Q. How can computational modeling predict this compound’s reactivity in novel applications?

- DFT/MD simulations : Model interactions with biological targets (e.g., enzymes) or materials (e.g., metal-organic frameworks). Focus on the cyclopropane’s ring strain and pyridine’s π-π stacking potential.

- Docking studies : For drug discovery, simulate binding to receptors (e.g., GPCRs) using AutoDock Vina. Validate with SPR (surface plasmon resonance) assays .

Q. What analytical techniques best resolve contradictory stability data under varying conditions?

- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV.

- Mechanistic insights : Use LC-MS/MS to identify degradation products (e.g., ring-opened derivatives) and propose stabilization strategies (e.g., antioxidant additives) .

Q. Methodological Guidelines

Q. How should researchers design dose-response experiments for pharmacological studies?

- Range-finding assays : Start with 0.1–100 µM concentrations in cell cultures. Use sigmoidal curve fitting (e.g., Hill equation) to calculate IC₅₀/EC₅₀.

- Controls : Include vehicle (DMSO) and positive controls (e.g., known agonists/antagonists). Replicate experiments ≥3 times to ensure statistical power (p<0.05) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Quality by design (QbD) : Optimize critical parameters (e.g., catalyst loading, reaction time) via DOE (design of experiments) .

Eigenschaften

IUPAC Name |

(1-pyridin-2-ylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h1-3,6H,4-5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYWXWONVPWAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651840 | |

| Record name | 1-[1-(Pyridin-2-yl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812640-83-8 | |

| Record name | 1-[1-(Pyridin-2-yl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.